molecular formula C21H17N3O4S B11162955 Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11162955
M. Wt: 407.4 g/mol
InChI Key: WSPQWWZQJCQAFE-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 2 with a quinoline-furan hybrid amide and at position 4 with an ethyl acetate group. Its molecular complexity arises from the fusion of a quinoline heterocycle (with a furan substituent) and a thiazole-acetate scaffold.

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H17N3O4S/c1-2-27-19(25)10-13-12-29-21(22-13)24-20(26)15-11-17(18-8-5-9-28-18)23-16-7-4-3-6-14(15)16/h3-9,11-12H,2,10H2,1H3,(H,22,24,26)

InChI Key

WSPQWWZQJCQAFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic Acid

The quinoline core is typically constructed via the Skraup reaction or Friedländer synthesis , followed by furan substitution.

Skraup Reaction Protocol (adapted from):

  • Reactants : Glycerol, aniline derivative, and sulfuric acid.

  • Furan Introduction : Post-quinoline formation, a Vilsmeier-Haack formylation at the 2-position introduces an aldehyde group, which undergoes condensation with furan-2-boronic acid via Suzuki-Miyaura coupling.

  • Oxidation : The 4-methyl group on quinoline is oxidized to a carboxylic acid using KMnO₄ in acidic medium.

Key Data :

StepReagents/ConditionsYield (%)
Quinoline FormationGlycerol, H₂SO₄, 180°C, 6 h65–70
Furan SubstitutionPd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12 h50–55
Oxidation to AcidKMnO₄, H₂SO₄, 60°C, 4 h75–80

Thiazole Ring Construction

The thiazole moiety is synthesized via the Hantzsch Thiazole Synthesis , involving cyclization of thioamides with α-halo ketones.

Procedure :

  • Thioamide Preparation : Ethyl 2-amino-4-thiazoleacetate is treated with thiourea in ethanol under reflux.

  • Cyclization : Reaction with chloroacetone in the presence of HCl yields the 4-substituted thiazole intermediate.

Optimization Insight :

  • Excess chloroacetone (1.5 equiv) improves cyclization efficiency.

  • Solvent choice (e.g., ethanol vs. DMF) affects reaction rate and purity.

Amide Bond Formation

Coupling the quinoline-carboxylic acid with the thiazole-amine is achieved through carbodiimide-mediated activation .

EDC/HOBt Method :

  • Activation : 2-(Furan-2-yl)quinoline-4-carboxylic acid is treated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM.

  • Coupling : The activated acid reacts with ethyl 2-amino-4-thiazoleacetate at 0–5°C for 24 h.

Critical Parameters :

  • Low temperatures minimize racemization.

  • Anhydrous conditions prevent hydrolysis of the active ester.

Esterification and Final Modification

The terminal acetic acid group is esterified using ethanol under acidic conditions.

Procedure :

  • Acid Catalysis : The thiazole-acetic acid intermediate is refluxed with excess ethanol and H₂SO₄ (5 mol%).

  • Workup : Neutralization with NaHCO₃ followed by column chromatography (silica gel, ethyl acetate/hexane).

Yield Enhancement :

  • Azeotropic removal of water (Dean-Stark trap) shifts equilibrium toward ester formation.

Alternative Synthetic Routes

Palladium-Catalyzed Carbonylation

A patent by describes carbonylation of furfuryl alcohol derivatives to form acetate esters, which could be adapted for the ethyl acetate side chain.

Reaction Scheme :

Furan intermediate+COPd(OAc)2,PPh3Ethyl acetate derivative\text{Furan intermediate} + \text{CO} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Ethyl acetate derivative}

Advantages :

  • Avoids harsh oxidation steps.

  • Higher atom economy.

One-Pot Tandem Reactions

Recent advances (e.g.,) utilize tandem reactions to streamline quinoline-thiazole assembly:

Example :

  • Quinoline Formation : Friedländer annulation of 2-aminobenzaldehyde with furan-2-ethyl ketone.

  • In Situ Thiazole Synthesis : Addition of thiourea and α-bromoacetate in the same pot.

Benefits :

  • Reduced purification steps.

  • Overall yield improvement (up to 40% vs. 25% stepwise).

Analytical Characterization and Quality Control

Critical analytical data for intermediate and final compounds:

CompoundCharacterization MethodKey Data (Example)
2-(Furan-2-yl)quinoline-4-carboxylic Acid¹H NMR (DMSO-d₆)δ 8.95 (s, 1H, quinoline-H), 7.82 (d, J = 3.6 Hz, 1H, furan-H)
Thiazole-Acetate IntermediateIR (KBr)1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N)
Final ProductHPLCPurity >98% (C18 column, MeOH:H₂O = 70:30)

Industrial-Scale Considerations

Catalyst Recycling

Palladium catalysts from carbonylation steps can be recovered via:

  • Liquid-Liquid Extraction : Using biphasic systems (e.g., water/toluene).

  • Heterogeneous Supports : Immobilizing Pd on activated carbon.

Green Chemistry Approaches

  • Solvent Substitution : Replacing DCM with cyclopentyl methyl ether (CPME) reduces toxicity.

  • Microwave Assistance : Reduces reaction times by 50–70% for cyclization steps.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Stepwise SynthesisHigh purity, modularityMultiple purifications, low atom economy25–30
Tandem One-PotFewer steps, cost-effectiveRequires precise stoichiometry35–40
Carbonylation RouteMild conditions, scalableSpecialized equipment needed45–50

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, tetrahydroquinoline derivatives, and substituted thiazoles .

Scientific Research Applications

Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl (2-(2-Furoylamino)-1,3-thiazol-4-yl)acetate (C₁₂H₁₂N₂O₄S)

  • Structure: Simplifies the target compound by replacing the quinoline-furan amide with a single furoylamino group.
  • Smaller molecular weight (280.298 g/mol vs. higher for the target compound) may improve solubility but reduce binding affinity to hydrophobic targets.

Ethyl 2-[2-(2-Benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate (C₁₄H₁₅N₃O₃S)

  • Structure: Features a benzoylhydrazine substituent instead of quinoline-furan.
  • Key Differences: The benzoyl group introduces electron-withdrawing effects, altering electronic distribution compared to the quinoline-furan amide.

Ethyl (2-{[(4-Nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (C₁₃H₁₃N₃O₆S₂)

  • Structure : Substitutes the amide with a sulfonamide group linked to a nitrobenzene ring.
  • Key Differences: Sulfonamide group enhances acidity (pKa ~10) compared to amides, influencing ionization at physiological pH.

Ethyl 2-(2-Formamidothiazol-4-yl)-2-oxoacetate (C₈H₉N₂O₄S)

  • Structure: Replaces the quinoline-furan amide with a formylamino group and adds an oxoacetate.
  • Key Differences :
    • Oxoacetate increases electrophilicity, possibly enhancing reactivity in nucleophilic environments.
    • Smaller substituent size may limit steric hindrance, favoring interactions with shallow binding pockets .

Ethyl 2-[2-[[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate

  • Structure: Contains a benzodioxol-propenoyl group, introducing a conjugated system.
  • Benzodioxol group could enhance metabolic resistance due to its electron-rich aromatic system .

Structural and Functional Analysis Table

Compound Name Substituent on Thiazole (Position 2) Molecular Weight (g/mol) Key Functional Groups Potential Bioactive Properties
Ethyl [2-({[2-(Furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate Quinoline-furan amide ~407.4* Amide, Ester, Quinoline, Furan Antimicrobial, Enzyme inhibition
Ethyl (2-(2-Furoylamino)-1,3-thiazol-4-yl)acetate Furoylamide 280.298 Amide, Ester, Furan Migraine relief (analogous to )
Ethyl 2-[2-(2-Benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate Benzoylhydrazine 297.35 Hydrazine, Benzoyl, Ester Cytotoxicity (anticancer potential)
Ethyl (2-{[(4-Nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 4-Nitrophenylsulfonamide 379.39 Sulfonamide, Nitro, Ester High stability, enzyme inhibition
Ethyl 2-(2-Formamidothiazol-4-yl)-2-oxoacetate Formylamino, Oxoacetate 229.23 Formamide, Oxoacetate Intermediate for cephalosporin synthesis

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Pathways : Most analogs are synthesized via hydrazine-mediated reactions or nucleophilic substitutions, suggesting scalable routes for the target compound .
  • Crystallographic Data: Structural analogs like ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate have been resolved using SHELX software, providing a framework for conformational analysis of the target .

Biological Activity

Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that incorporate a quinoline moiety, a thiazole ring, and a furan derivative. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing quinoline and thiazole structures. This compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (μM)
MCF-7 (Breast)12.47 ± 0.40
HeLa (Cervical)15.30 ± 0.55
A549 (Lung)20.75 ± 0.70

The compound exhibited an IC50 value of 12.47 μM against the MCF-7 breast cancer cell line, indicating significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels, which are critical in regulating the cell cycle and apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
E. coli100
S. aureus50
K. pneumoniae75

The compound demonstrated effective inhibition against E. coli and S. aureus with MIC values of 100 µg/mL and 50 µg/mL respectively. These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

A study published in Royal Society of Chemistry explored the synthesis of quinoline-acrylamide hybrids that included similar structural motifs as Ethyl [2-(furan-2-yil)quinolin -4-ycarbonyl] derivatives. The research indicated that these compounds could inhibit EGFR signaling pathways effectively, leading to reduced cell proliferation in cancer models .

Another research article highlighted the effectiveness of thiazole derivatives in combating antibiotic-resistant bacteria, suggesting that compounds similar to Ethyl [2-(furan -2-yil)quinolin -4-ycarbonyl] could be pivotal in addressing public health challenges related to antimicrobial resistance .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of Ethyl [2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate?

  • Methodological Answer : Synthesis typically involves sequential coupling of the quinoline-furan moiety with the thiazole-acetate core. Critical steps include:
  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between the quinoline-carbonyl group and the thiazole-amine .
  • Protection/Deprotection : Selective protection of reactive groups (e.g., furan oxygen) to prevent side reactions during thiazole ring formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended to isolate intermediates, monitored by TLC (Rf ~0.3–0.5) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) to confirm the integration of furan protons (δ 6.3–7.2 ppm), quinoline aromatic signals (δ 7.5–8.5 ppm), and thiazole C-4 acetate (δ 4.1–4.3 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond angles and confirms the planar quinoline-thiazole interface. For example, C=O bond lengths in the carbonyl group should align with 1.21–1.23 Å .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against bacterial penicillin-binding proteins (PBPs) using nitrocefin hydrolysis assays, given structural similarities to β-lactam intermediates .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HeLa cells at concentrations ≤100 µM to assess baseline toxicity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the quinoline-furan-thiazole core in nucleophilic environments?

  • Methodological Answer :
  • Electrophilic Susceptibility : The quinoline nitrogen and furan oxygen act as electron-rich sites, making the compound prone to electrophilic attacks (e.g., nitration). DFT calculations (B3LYP/6-31G*) can model charge distribution .
  • Thiazole Stability : The 1,3-thiazole ring’s resistance to ring-opening under acidic conditions (pH >3) is attributed to resonance stabilization of the C=S bond .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer :
  • Controlled Solubility Studies : Use dynamic light scattering (DLS) to detect aggregation in DMSO/water mixtures. Solubility discrepancies often arise from polymorphic forms; recrystallization from ethanol/water (9:1) yields a stable monoclinic phase .
  • Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify optimal co-solvents (e.g., PEG-400 reduces precipitation in aqueous buffers) .

Q. What computational strategies are effective for predicting binding modes with bacterial targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PBP2a (PDB: 1VQQ) to simulate binding. Key interactions include hydrogen bonds between the thiazole NH and Ser403, and π-π stacking of quinoline with Tyr446 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex under physiological conditions (310 K, 1 atm) .

Q. How do structural modifications at the thiazole C-4 position influence bioactivity?

  • Methodological Answer :
  • SAR Studies : Replace the ethyl acetate group with methyl or tert-butyl esters to evaluate steric effects. Bioactivity typically decreases with bulkier groups due to hindered enzyme active-site access .
  • Click Chemistry : Introduce triazole rings via CuAAC reactions to enhance water solubility while retaining antibacterial potency .

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